molecular formula C5H6N4 B1297196 2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile CAS No. 86999-26-0

2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile

Cat. No.: B1297196
CAS No.: 86999-26-0
M. Wt: 122.13 g/mol
InChI Key: JPJXXDXAJJOQOX-UHFFFAOYSA-N
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Description

“2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile” is a chemical compound with the CAS Number: 86999-26-0. It has a molecular weight of 122.13 and its IUPAC name is (3-methyl-1H-1,2,4-triazol-5-yl)acetonitrile .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H6N4/c1-4-7-5(2-3-6)9-8-4/h2H2,1H3,(H,7,8,9). The InChI Key is JPJXXDXAJJOQOX-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature. It should be stored in a refrigerator. Other physical and chemical properties such as thermal stability and density have been studied for related 1,2,4-triazole compounds .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Pathways and Structural Analysis

    Research has shown successful synthesis and structural elucidation of novel compounds containing the 1,2,4-triazole moiety. These compounds demonstrate significant antimicrobial activity and have been studied for their anti-inflammatory properties (Gadegoni & Manda, 2013). Additionally, innovative synthetic routes have been developed to create new derivatives with potential as antimicrobial agents, showcasing the versatility of triazole-based compounds in medicinal chemistry (Al‐Azmi & Mahmoud, 2020).

  • Novel Antimalarial Pharmacophores

    A study focused on the synthesis of 2-(aminomethyl)aziridines and their conversion into 1,2,3-triaminopropanes revealed antimalarial activity, highlighting the importance of the triazole moiety in developing new antimalarial pharmacophores (D’hooghe et al., 2011).

  • Continuous-Flow Synthesis

    An efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions was developed, demonstrating an atom-economical and environmentally benign method, which is superior to earlier batch synthetic routes (Tortoioli et al., 2020).

Biological Applications

  • Antimicrobial and Antitumor Activities

    Various triazole derivatives have been synthesized and evaluated for their biological activities. Among them, certain compounds showed promising antimicrobial and antitumor activities, indicating the potential of these molecules in therapeutic applications (Kaplancikli et al., 2008).

  • Anticholinesterase Agents

    The synthesis of triazole and triazolothiadiazine derivatives as cholinesterase inhibitors has been explored, identifying compounds with significant inhibitory effects on acetylcholinesterase (AChE), suggesting their potential as anticholinesterase agents for therapeutic use (Mohsen, 2012).

Safety and Hazards

The safety information for “2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile” indicates that it may cause skin and eye irritation, and may cause respiratory irritation. The GHS signal word is “Warning” and the hazard statements are H302, H315, H319, H335 .

Future Directions

While specific future directions for “2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile” are not available, research on related 1,2,4-triazole compounds suggests potential applications in the development of new anticancer agents .

Biochemical Analysis

Biochemical Properties

2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes such as cytochrome P450 and other oxidoreductases. The interactions between this compound and these enzymes can lead to changes in the metabolic pathways and the production of reactive intermediates .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can alter the activity of key metabolic enzymes, leading to changes in cellular energy production and overall metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For example, this compound can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of other substrates . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At high doses, this compound can exhibit toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system . These dosage-dependent effects highlight the importance of careful dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that can be further processed by the body . The involvement of this compound in these pathways can affect metabolic flux and the levels of key metabolites, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound can influence its activity and function, as well as its potential therapeutic effects.

Properties

IUPAC Name

2-(5-methyl-1H-1,2,4-triazol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4/c1-4-7-5(2-3-6)9-8-4/h2H2,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJXXDXAJJOQOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70327791
Record name (5-Methyl-1H-1,2,4-triazol-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86999-26-0
Record name (5-Methyl-1H-1,2,4-triazol-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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